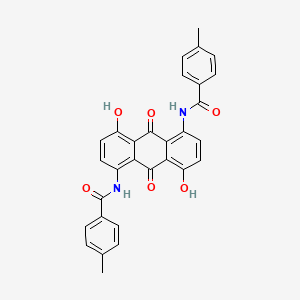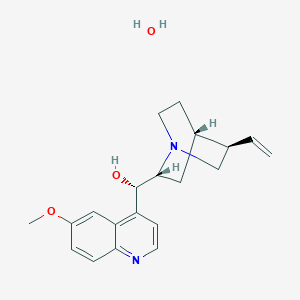
Quinidine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinidine monohydrate is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a D-isomer of quinine and has been used historically as an antiarrhythmic agent to treat heart rhythm disturbances. This compound is known for its ability to prolong the action potential of cardiac cells by blocking sodium and potassium currents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps, including the isolation of the alkaloid mixture, followed by purification to obtain quinidine. The synthetic route involves the conversion of quinine to quinidine through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods
In industrial settings, quinidine is produced through a controlled extraction process from Cinchona bark. The process involves the use of solvents and reagents to isolate and purify the compound. The final product is then crystallized to obtain quinidine monohydrate .
Análisis De Reacciones Químicas
Types of Reactions
Quinidine monohydrate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine-N-oxide.
Reduction: Reduction reactions can convert quinidine to its reduced forms.
Substitution: Quinidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, water.
Major Products
Oxidation: Quinidine-N-oxide.
Reduction: Reduced quinidine derivatives.
Substitution: Various substituted quinidine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quinidine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Medicine: Used to treat atrial fibrillation, flutter, and ventricular arrhythmias.
Industry: Employed in the formulation of controlled-release drug delivery systems.
Mecanismo De Acción
Quinidine monohydrate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing the cardiac rhythm. Quinidine also affects calcium channels and various potassium currents, contributing to its antiarrhythmic properties .
Comparación Con Compuestos Similares
Quinidine monohydrate is often compared with other alkaloids derived from the Cinchona tree, such as quinine. While both compounds share similar structures and origins, quinidine is more potent in its antiarrhythmic effects. Other similar compounds include:
Quinine: Primarily used as an antimalarial agent.
Cinchonine: Another alkaloid with similar properties but less potent.
Cinchonidine: Similar to quinidine but with different stereochemistry
Quinidine’s unique ability to block multiple ion channels and its historical significance as one of the first antiarrhythmic agents highlight its importance in both medical and scientific research.
Propiedades
Fórmula molecular |
C20H26N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate |
InChI |
InChI=1S/C20H24N2O2.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H2/t13-,14-,19+,20-;/m0./s1 |
Clave InChI |
NGXLOCPSRZVKMI-VJAUXQICSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


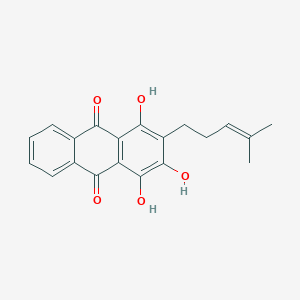

![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
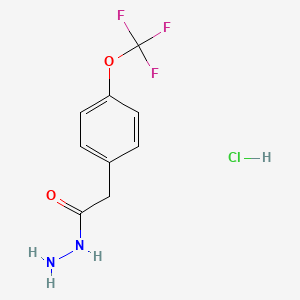



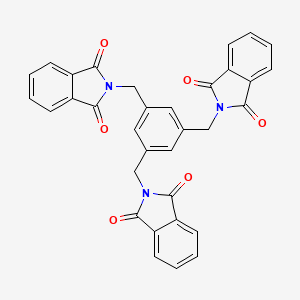
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
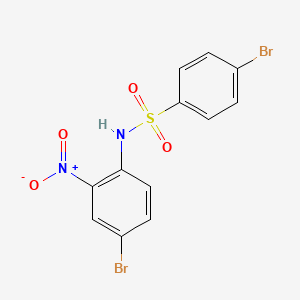
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)

